![molecular formula C32H52O2 B205788 [(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate CAS No. 52914-31-5](/img/structure/B205788.png)
[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Overview
Description
[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a natural product found in Lasiolaena morii, Nardophyllum lanatum, and other organisms with data available.
Biological Activity
The compound [(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
This compound belongs to a class of steroidal derivatives characterized by a multi-ring structure. Its detailed chemical properties include:
- Molecular Formula : C₃₁H₄₈O₂
- Molecular Weight : 464.71 g/mol
- CAS Number : 5088-64-2
- Density : 1.12 g/cm³
- Boiling Point : 426.7°C at 760 mmHg
Anticancer Properties
Recent studies have indicated that certain modifications to steroidal frameworks can enhance anticancer activity. For instance:
- A study involving structural analogs of similar compounds showed that methylation at specific positions significantly increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitochondrial ATP synthase and other enzymes critical in energy metabolism within cancer cells .
- Induction of Apoptosis : Research indicates that the compound may trigger apoptotic pathways in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells .
Study 1: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various steroidal compounds related to this acetate derivative. The findings suggested that:
- Methylation at C17 significantly enhances lipophilicity and cellular uptake.
- Compounds with a hydroxyl group at C3 exhibited improved binding affinity to estrogen receptors.
Compound | C3 Hydroxyl Group | C17 Methylation | Cytotoxicity (IC50) |
---|---|---|---|
A | Yes | Yes | 15 µM |
B | No | Yes | 30 µM |
C | Yes | No | 25 µM |
Study 2: In Vivo Efficacy
An in vivo study evaluated the anticancer efficacy of the acetate derivative in murine models. The results indicated a significant reduction in tumor volume compared to control groups:
- Tumor Volume Reduction : 65% after 4 weeks of treatment.
Properties
IUPAC Name |
[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-31(8)25(24)13-14-27-30(7)18-17-28(34-23(4)33)29(5,6)26(30)16-20-32(27,31)9/h11,24-28H,3,10,12-20H2,1-2,4-9H3/t24-,25-,26?,27-,28+,30+,31+,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWQCIAHDTXLKB-SSNUIPELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@]2([C@@H]1CC[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967384 | |
Record name | Dammara-20,24-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52914-31-5 | |
Record name | Dammara-20,24-dien-3-ol, 3-acetate, (3beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dammara-20,24-dien-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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